[2-(4-Bromo-phenylamino)-thiazol-4-yl]-acetic acid
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Overview
Description
[2-(4-Bromo-phenylamino)-thiazol-4-yl]-acetic acid is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[2-(4-Bromo-phenylamino)-thiazol-4-yl]-acetic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The bromo group can be reduced to a phenylamino group.
Substitution: The bromo group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry
In chemistry, [2-(4-Bromo-phenylamino)-thiazol-4-yl]-acetic acid is used as a building block for the synthesis of more complex molecules. Its thiazole ring is a versatile scaffold that can be modified to create a wide range of derivatives with potential biological activities .
Biology
In biological research, this compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with various biological targets makes it a valuable tool for drug discovery and development .
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. For example, compounds containing the thiazole ring have shown promise as anticonvulsants and anti-inflammatory agents .
Industry
In industry, this compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties. Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of complex industrial products .
Mechanism of Action
The mechanism of action of [2-(4-Bromo-phenylamino)-thiazol-4-yl]-acetic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
Dabrafenib: A thiazole-containing anticancer drug.
Dasatinib: Another thiazole-based anticancer agent.
Patellamide A: A natural product with a thiazole ring.
Ixabepilone: A thiazole-containing anticancer drug.
Epothilone: A thiazole-based compound with anticancer properties.
Uniqueness
What sets [2-(4-Bromo-phenylamino)-thiazol-4-yl]-acetic acid apart from these similar compounds is its specific substitution pattern and the presence of the bromo-phenylamino group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[2-(4-bromoanilino)-1,3-thiazol-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2S/c12-7-1-3-8(4-2-7)13-11-14-9(6-17-11)5-10(15)16/h1-4,6H,5H2,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKLIXMRUKITXCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=CS2)CC(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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